molecular formula C7H7NO2 B163751 6-Acetylpyridin-2(1H)-one CAS No. 137678-86-5

6-Acetylpyridin-2(1H)-one

Cat. No.: B163751
CAS No.: 137678-86-5
M. Wt: 137.14 g/mol
InChI Key: CIIWHGYBKQFRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetylpyridin-2(1H)-one is an organic compound with the molecular formula C7H7NO2 It is a derivative of pyridine, featuring an acetyl group at the 6-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the acetylation of 2-pyridone. This reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification process may include distillation and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Acetylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 6-acetylpyridine-2-carboxylic acid.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-acetylpyridin-2(1H)-ol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 6-Acetylpyridine-2-carboxylic acid.

    Reduction: 6-Acetylpyridin-2(1H)-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Acetylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 6-Acetylpyridin-2(1H)-one involves its interaction with various molecular targets. The acetyl and keto groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyridine: Lacks the keto group at the 2-position, making it less reactive in certain chemical reactions.

    6-Acetylpyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a keto group, altering its chemical properties and reactivity.

    2-Pyridone: The parent compound without the acetyl group, used as a starting material in the synthesis of 6-Acetylpyridin-2(1H)-one.

Uniqueness

This compound is unique due to the presence of both an acetyl group and a keto group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

6-acetyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5(9)6-3-2-4-7(10)8-6/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIWHGYBKQFRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Acetylpyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Acetylpyridin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
6-Acetylpyridin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
6-Acetylpyridin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
6-Acetylpyridin-2(1H)-one
Reactant of Route 6
6-Acetylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.